molecular formula C12H27P B3122076 Di-t-butyl(n-butyl)phosphine CAS No. 29949-72-2

Di-t-butyl(n-butyl)phosphine

Cat. No.: B3122076
CAS No.: 29949-72-2
M. Wt: 202.32 g/mol
InChI Key: JFKBSRFAWDZHEK-UHFFFAOYSA-N
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Preparation Methods

Di-t-butyl(n-butyl)phosphine can be synthesized through several methods. One common approach involves the reaction of Grignard reagents with corresponding chlorophosphines . For instance, the interaction of organomagnesium reagents with chlorophosphines can yield various phosphines, including this compound . Another method involves the use of halogenophosphines and organometallic reagents . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Comparison with Similar Compounds

Di-t-butyl(n-butyl)phosphine can be compared with other similar compounds such as tri-tert-butylphosphine and tri-n-butylphosphine . Tri-tert-butylphosphine has three tert-butyl groups attached to the phosphorus atom, providing even greater steric protection but potentially reducing flexibility . Tri-n-butylphosphine, on the other hand, has three n-butyl groups, offering more flexibility but less steric protection . This compound strikes a balance between these two extremes, making it a versatile ligand in various catalytic processes .

Conclusion

This compound is a significant organophosphorus compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to stabilize transition metals effectively, enhancing their reactivity and selectivity in various catalytic processes. The compound’s versatility and effectiveness make it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

butyl(ditert-butyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKBSRFAWDZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, a Grignard reagent solution previously prepared from 5.6 g (0.060 mol) of n-butyl chloride and 1.7 g (0.072 mol) of metallic magnesium in 100 ml of tetrahydrofuran, and 0.13 g (0.0005 mol (corresponding to 1% by mol)) of copper(II) acetylacetonate were placed. To the contents of the flask, a solution of 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride in 30 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 20° C. to 25° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 2 hours. Thereafter, 30 ml of toluene and 20 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 111° C. under reduced pressure of 19 Torr were collected. As a result, 9.4 g (purity: 98.0%) of the aimed di-tert-butyl(n-butyl)phosphine was obtained. The yield was 91.1%.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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